
Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate
Overview
Description
Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate is a fluorinated β-keto ester characterized by a pentanoate backbone substituted at the 2-position with a trifluoroacetyl group and at the 4-position with a ketone. Its molecular formula is C₉H₁₁F₃O₄, with a molecular weight of 252.18 g/mol (calculated from structural analogs in ). The compound’s reactivity arises from the electron-withdrawing trifluoroacetyl group, which enhances the electrophilicity of the keto moiety, making it valuable in synthetic organic chemistry for Michael additions, cyclizations, and as a precursor to pharmacologically active molecules .
Structurally, it differs from simpler β-keto esters (e.g., ethyl acetoacetate) due to the trifluoroacetyl group, which significantly alters its physicochemical properties, such as increased lipophilicity (logP ~1.5–2.0 estimated) and metabolic stability .
Preparation Methods
Synthetic Routes Involving γ-Nitro Esters as Precursors
Conjugate Addition and Horner–Wadsworth–Emmons Olefination
The synthesis of γ-nitro esters serves as a foundational step for subsequent functionalization. For example, ethyl 4-nitro-3-phenylbutanoate (analogous to intermediates in the target compound’s synthesis) is prepared via a conjugate addition between ethyl cinnamate and nitromethane, yielding 84% product . When commercial cinnamates are unavailable, α,β-unsaturated esters are generated via Horner–Wadsworth–Emmons olefination. This two-step protocol achieves 50–70% yields for γ-nitro esters, bypassing intermediate isolation .
Key Reaction Conditions
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Reagents : Ethyl cinnamate, nitromethane, LiCl, triethylphosphonoacetate, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Temperature : 0°C to room temperature.
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Purification : Flash column chromatography (hexanes/AcOEt 9:1) .
Reduction and Protection of Nitro Groups
Nitro groups in γ-nitro esters are reduced to amines using nickel borohydride complexes (NiCl₂·6H₂O/NaBH₄), followed by ester hydrolysis with HCl to yield γ-amino acids as hydrochloride salts . Subsequent protection of the amine with trifluoroacetic anhydride (TFAA) and triethylamine (Et₃N) furnishes γ-N-(trifluoroacetyl) amino acids in 40–83% yield over three steps .
Carboxylic Acid Activation and Diazomethane Acylation
Acyl Chloride Formation
γ-N-(Trifluoroacetyl) amino acids are activated with oxalyl chloride under reflux (2.5 h), forming acyl chlorides . This step is critical for subsequent nucleophilic acyl substitution.
Diazomethane Acylation
The freshly prepared acyl chloride reacts with ethereal diazomethane to yield γ-N-(trifluoroacetyl) diazoketones . While diazomethane achieves 30–94% yields, diazoethane under identical conditions yields only 20%, highlighting the sensitivity of this step to steric effects .
Optimization Insights
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Solvent : Anhydrous diethyl ether.
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Temperature : 0°C to room temperature.
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Challenges : Violent gas extrusion during NaBH₄ addition necessitates careful handling .
Deprotection and Cyclization Strategies
Trifluoroacetamide Deprotection
Refluxing γ-N-(trifluoroacetyl) diazoketones with aqueous K₂CO₃ removes the trifluoroacetamide group, generating α-diazo imine intermediates . This mild deprotection avoids harsh conditions typical of Huisgen cycloadditions .
5-Endo-Dig Cyclization
The α-diazo imine undergoes 5-endo-dig cyclization, forming fused bicyclic -triazoles in 63–95% yields . Although this step diverges from the target compound, it underscores the versatility of trifluoroacetyl-protected intermediates in heterocycle synthesis .
Alternative Pathways for Ethyl 4-Oxo-2-(2,2,2-Trifluoroacetyl)Pentanoate
Direct Acylation of Ethyl 4-Oxopentanoate
Ethyl 4-oxopentanoate can undergo acylation at the α-position using TFAA. The enolate, generated with a strong base (e.g., LDA), reacts with TFAA to install the trifluoroacetyl group .
Representative Protocol
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Enolate Formation : Treat ethyl 4-oxopentanoate (1.0 equiv) with LDA (1.1 equiv) in THF at −78°C.
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Acylation : Add TFAA (1.2 equiv) dropwise, warm to 0°C, and stir for 2 h.
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Workup : Quench with saturated NH₄Cl, extract with EtOAc, and purify via chromatography.
Yield : 65–78% (estimated from analogous reactions) .
Michael Addition–Acylation Cascade
A Michael acceptor (e.g., ethyl acrylate) reacts with a trifluoroacetylated nucleophile. For instance, ethyl acetoacetate derivatives undergo conjugate addition followed by in situ acylation .
Comparative Analysis of Methodologies
Method | Key Steps | Yield | Advantages | Limitations |
---|---|---|---|---|
γ-Nitro Ester Reduction | Nitro reduction, hydrolysis, acylation | 40–83% | High functional group tolerance | Multi-step, moderate yields |
Direct Acylation | Enolate formation, TFAA acylation | 65–78% | Fewer steps, scalable | Requires strict temperature control |
Diazomethane Acylation | Acyl chloride formation, diazomethane | 30–94% | Rapid, high yields | Safety concerns with diazomethane |
Mechanistic Considerations
Steric and Electronic Effects
The trifluoroacetyl group’s electron-withdrawing nature deactivates the α-carbon, necessitating strong bases for enolate formation . Conversely, its steric bulk impedes over-acylation, favoring mono-substitution .
Solvent and Temperature Optimization
Polar aprotic solvents (e.g., THF, acetonitrile) enhance enolate stability, while low temperatures (−78°C) prevent side reactions .
Scientific Research Applications
Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The keto group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate with key structural analogs:
Key Observations:
- Trifluoroacetyl vs. Acetyl (): The trifluoroacetyl group increases electrophilicity and lipophilicity compared to acetyl, enhancing reactivity in nucleophilic substitutions. For example, trifluoroacetyl derivatives are preferred in prodrug design (e.g., Valrubicin) due to improved membrane permeability .
- Aromatic vs. Fluorinated Substituents (): Phenyl or difluorophenoxy groups introduce steric bulk and π-π interactions, whereas trifluoroacetyl groups prioritize electronic effects. Ethyl 4-oxo-2-phenylpentanoate is less reactive but more crystalline .
Pharmacological Relevance
- Valrubicin (): A structurally complex analog containing a trifluoroacetyl-pentanoate moiety. It exhibits a logP of 2.67 (experimental) and is used intravesically for bladder cancer. The trifluoroacetyl group enhances its stability against enzymatic degradation compared to non-fluorinated anthracyclines .
- Triazolopyrimidinone Derivatives (): Ethyl 2-(3-chlorobenzyl)-3-oxo-5-phenylpentanoate (a non-fluorinated analog) shows reduced cytotoxicity compared to fluorinated β-keto esters, highlighting the role of fluorine in modulating bioactivity .
Biological Activity
Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate is an organic compound that features a trifluoroacetyl group and a keto group within its structure. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name: this compound
Molecular Formula: C₉H₁₁F₃O₄
Molecular Weight: 238.18 g/mol
CAS Number: 17515-66-1
Synthesis
This compound is synthesized through the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base like pyridine. The reaction proceeds via acylation and can be summarized as follows:
This synthetic route allows for the formation of the compound with high yield and purity.
The biological activity of this compound primarily stems from its structural features. The trifluoromethyl group enhances lipophilicity, allowing the compound to interact with hydrophobic regions of proteins and enzymes. The keto group can participate in hydrogen bonding and other interactions that influence its reactivity and binding affinity to biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study 1: A related compound demonstrated antiproliferative activity against Ewing's sarcoma cell lines with a GI50 value of approximately 0.9 μM . This suggests that modifications to the structure could enhance similar activities in this compound.
Compound | Cell Line | GI50 (μM) |
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Compound YK-4-279 | TC32 (Ewing's Sarcoma) | 0.9 |
Ethyl 4-oxo... | TBD | TBD |
Enzyme Inhibition
The potential for this compound to act as an enzyme inhibitor is also noteworthy. The presence of the keto group may allow it to mimic substrate structures or bind to active sites on enzymes involved in metabolic pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound | Structural Features | Biological Activity |
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Ethyl acetoacetate | Lacks trifluoromethyl group | Lower reactivity |
Ethyl 4-oxo-3-methylbutanoate | Similar structure but different substituents | Varies by substitution |
Ethyl 4-oxo...butanoate | Shorter carbon chain | Different properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing Ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate?
- Methodological Answer :
- Step 1 : Use BF₃·OEt₂ as a catalyst for regioselective ring-opening of epoxides. This approach is adapted from trifluoroacetamido ester synthesis, where BF₃ promotes selective nucleophilic attack .
- Step 2 : Purify intermediates via column chromatography (e.g., 20% ethyl acetate in hexanes), as demonstrated in related trifluoroacetylated pentanoate syntheses .
- Step 3 : Confirm yield and purity using LC-MS or NMR (¹H/¹³C), referencing spectral data for analogous compounds (e.g., tert-butyl esters with trifluoroacetamido groups) .
Q. How can the structure of this compound be validated spectroscopically?
- Methodological Answer :
- NMR Analysis : Compare ¹H NMR peaks to similar esters. For example, tert-butyl 4-oxo-2-trifluoroacetamido pentanoate shows distinct trifluoroacetyl proton signals at δ 3.5–4.5 ppm .
- Mass Spectrometry : Use HRMS to confirm molecular weight (expected [M+H]⁺ ~ 297.1 g/mol based on formula C₁₀H₁₂F₃O₄).
- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1740 cm⁻¹ (ester) and ~1680 cm⁻¹ (trifluoroacetyl group) .
Advanced Research Questions
Q. What role does the trifluoroacetyl group play in modulating reactivity during nucleophilic substitutions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of trifluoroacetyl vs. acetyl derivatives. The electron-withdrawing CF₃ group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. This is observed in ester hydrolysis studies, where trifluoroacetyl derivatives react 10–20× faster than acetyl analogs .
- Computational Modeling : Perform DFT calculations to assess charge distribution. The trifluoroacetyl group reduces electron density at the adjacent carbonyl, as shown in valrubicin derivatives .
Q. How can contradictions in combustion kinetic data for ethyl pentanoate derivatives inform stability studies of this compound?
- Data Contradiction Analysis :
- Observation : Ethyl pentanoate oxidation in jet-stirred reactors (JSR) shows conflicting intermediate profiles at high vs. low temperatures .
- Resolution : Use sensitivity analysis to identify dominant pathways. For example, at 560–800 K, β-scission of alkoxy radicals dominates, while at >1000 K, H-abstraction from the ester group prevails. Apply similar modeling to trifluoroacetyl derivatives to predict decomposition products.
- Table : Key reactions for ethyl pentanoate oxidation :
Pathway | Dominant Temperature Range | Rate Constant (s⁻¹) |
---|---|---|
β-Scission | 560–800 K | 1.2×10⁴ |
H-Abstraction (ester) | >1000 K | 3.8×10³ |
Q. What computational strategies predict the solvation behavior of this compound in polar solvents?
- Methodological Answer :
- MD Simulations : Use tools like GROMACS with OPLS-AA force fields. Parameterize the trifluoroacetyl group using partial charges derived from quantum calculations (e.g., B3LYP/6-311++G(d,p)).
- Solubility Prediction : Apply COSMO-RS to estimate logP. For comparison, valrubicin (logP ~2.67) shares a trifluoroacetyl group and shows moderate lipid solubility .
Properties
IUPAC Name |
ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O4/c1-3-16-8(15)6(4-5(2)13)7(14)9(10,11)12/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEABMHTTHRIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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